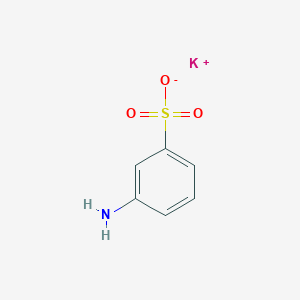
potassium;3-aminobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-aminobenzenesulfonate involves several steps, starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity. Common synthetic routes include [specific reactions], which involve [specific reagents] under [specific conditions].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
potassium;3-aminobenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific product], while reduction could produce [another product]. Substitution reactions typically result in [different product].
Scientific Research Applications
potassium;3-aminobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses and reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential in treating specific diseases or conditions.
Industry: this compound is utilized in the production of materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of potassium;3-aminobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to [specific target], which leads to [specific biochemical or physiological response]. This interaction is mediated through [specific pathways], resulting in [specific outcome].
Comparison with Similar Compounds
potassium;3-aminobenzenesulfonate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds]
Uniqueness: this compound stands out due to its [specific properties or behaviors] that are not observed in other similar compounds. This makes it particularly valuable for [specific applications].
Properties
IUPAC Name |
potassium;3-aminobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOUNZMKIMUSBE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6KNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-[2-(4-Methylanilino)-2-oxoethyl]sulfanylacetyl]amino]benzoic acid](/img/structure/B8073341.png)
![2-Imidazo[1,5-a]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B8073360.png)







![3-[3-(4-Chlorophenyl)-2,6-dioxopiperidin-3-yl]propanoic acid](/img/structure/B8073422.png)



![2-[(2-Hydroxy-3-phenoxypropyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B8073446.png)
